molecular formula C14H20N2O B12805764 3,5-Dipyrrolidinylphenol CAS No. 16857-92-4

3,5-Dipyrrolidinylphenol

Cat. No.: B12805764
CAS No.: 16857-92-4
M. Wt: 232.32 g/mol
InChI Key: YCEAUXSKAJXVNA-UHFFFAOYSA-N
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Description

3,5-Dipyrrolidinylphenol: is an organic compound with the molecular formula C14H20N2O It is characterized by the presence of two pyrrolidine rings attached to a phenol group at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dipyrrolidinylphenol typically involves the reaction of phenol with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between phenol and pyrrolidine, resulting in the formation of the desired compound. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dipyrrolidinylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium dichromate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various halogenating agents or alkylating agents under controlled temperatures.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with different functional groups.

Scientific Research Applications

3,5-Dipyrrolidinylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dipyrrolidinylphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenol: Similar in structure but with fluorine atoms instead of pyrrolidine rings.

    3,5-Dimethylphenol: Contains methyl groups instead of pyrrolidine rings.

    3,5-Dichlorophenol: Contains chlorine atoms instead of pyrrolidine rings.

Uniqueness

3,5-Dipyrrolidinylphenol is unique due to the presence of pyrrolidine rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

16857-92-4

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3,5-dipyrrolidin-1-ylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H20N2O/c17-14-10-12(15-5-1-2-6-15)9-13(11-14)16-7-3-4-8-16/h9-10H,1-8,11H2

InChI Key

YCEAUXSKAJXVNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=O)C2)N3CCCC3

Origin of Product

United States

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